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Compound of Interest

Compound Name: 17alpha-hydroxywithanolide D

Cat. No.: B1260575 Get Quote

For the attention of researchers, scientists, and drug development professionals, this guide

provides a comparative analysis of the safety and toxicity profile of 17alpha-
hydroxywithanolide D against its structural analogs, Withanolide D and Withaferin A. Due to

the limited availability of direct safety studies on 17alpha-hydroxywithanolide D, this guide

leverages comprehensive experimental data from its closely related withanolides to offer a

predictive overview and guide future toxicological assessments.

Isolated from Tubocapsicum anomalum and Withania somnifera, 17alpha-
hydroxywithanolide D is a withanolide that demonstrates cytotoxic activity and is considered

an antineoplastic agent.[1] While specific in vivo toxicity data such as LD50 (Lethal Dose, 50%)

and NOAEL (No-Observed-Adverse-Effect Level) for 17alpha-hydroxywithanolide D are not

readily available in public literature, its potential as an allosteric modulator of the NMDA

receptor has been noted with an IC50 of 44.24 nM. The primary focus of this guide is to present

a comparative toxicological landscape by examining robust data available for Withanolide D

and Withaferin A.

In Vitro Cytotoxicity: A Comparative Overview
The cytotoxic potential of withanolides is a key indicator of their therapeutic efficacy and

potential toxicity. The half-maximal inhibitory concentration (IC50) is a standard measure of a

compound's potency in inhibiting biological or biochemical functions. The following table

summarizes the available IC50 values for 17alpha-hydroxywithanolide D and its comparators

across various cell lines.
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Compound Cell Line Assay Type IC50 Value Reference

17alpha-

hydroxywithanoli

de D

-
NMDA Receptor

Binding
44.24 nM InvivoChem

Withanolide D MM-CSCs Growth Inhibition 88.4 ± 13.9 nM

Frontiers in

Pharmacology,

2017

RPMIs Growth Inhibition 76.1 ± 8.0 nM

Frontiers in

Pharmacology,

2017

MM1.S Growth Inhibition 107.2 ± 14.2 nM

Frontiers in

Pharmacology,

2017

MM1.R Growth Inhibition 106.3 ± 11.0 nM

Frontiers in

Pharmacology,

2017

Caco-2 Cell Proliferation 0.63 µM
Frontiers in

Oncology, 2020

SKOV3 Cell Proliferation 2.93 µM
Frontiers in

Oncology, 2020

Withaferin A MCF-7 Cell Viability 853.6 nM
PLOS ONE,

2015

MDA-MB-231 Cell Viability 1066 nM
PLOS ONE,

2015

U87MG Cell Proliferation 0.31 µM
ResearchGate,

2016

GBM2 Cell Proliferation 0.28 µM
ResearchGate,

2016

GBM39 Cell Proliferation 0.25 µM
ResearchGate,

2016
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KLE Cell Proliferation 10 µM

Frontiers in

Pharmacology,

2022

In Vivo Acute Toxicity Profile
Acute toxicity studies are fundamental in determining the potential for a substance to cause

harm after a single exposure. The LD50 value represents the dose of a substance expected to

be lethal to 50% of a tested animal population. The NOAEL is the highest dose at which there

is no statistically or biologically significant increase in the frequency or severity of adverse

effects.

Compound
Animal
Model

Route of
Administrat
ion

LD50 NOAEL Reference

Withaferin A Mice Oral > 2000 mg/kg
at least 500

mg/kg
[2][3]

No specific LD50 or NOAEL data has been found for 17alpha-hydroxywithanolide D or

Withanolide D in the reviewed literature.

Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular pathways affected by these withanolides is crucial for predicting

their toxicological effects.

Withanolide D has been shown to enhance the radiosensitivity of cancer cells by inhibiting the

non-homologous end joining (NHEJ) DNA damage repair pathway. This mechanism, while

beneficial in a therapeutic context, highlights a potential for genotoxicity that warrants further

investigation.
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Caption: Withanolide D inhibits the NHEJ DNA repair pathway.

Withaferin A exhibits a more complex interaction with multiple signaling pathways. It is known to

induce apoptosis and cell cycle arrest through various mechanisms, including the modulation of

the Akt/NF-κB/Bcl-2 and Notch signaling pathways.

Withaferin A Effects

Signaling Pathways
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Caption: Withaferin A modulates multiple signaling pathways.

Experimental Protocols
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For the purpose of reproducibility and standardization, detailed methodologies for key

toxicological assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.

Workflow:

Cell Seeding Compound Treatment MTT Addition Formazan Solubilization Absorbance Measurement

Click to download full resolution via product page

Caption: Workflow for a typical MTT cytotoxicity assay.

Protocol:

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours.

Compound Treatment: Treat cells with various concentrations of the test compound (e.g.,

17alpha-hydroxywithanolide D) and a vehicle control. Incubate for a specified period (e.g.,

24, 48, or 72 hours).

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at

37°C.

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,

DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader. The intensity of the color is proportional to the number of viable cells.

In Vivo Acute Oral Toxicity (LD50) Determination in Mice
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This protocol provides a general guideline for determining the median lethal dose (LD50) of a

substance.

Workflow:

Animal Acclimatization Dose Grouping Compound Administration Observation Data Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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